![molecular formula C19H21NO4S2 B2498416 Methyl 4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoate CAS No. 1797738-29-4](/img/structure/B2498416.png)
Methyl 4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoate is a complex organic compound that features a thiazepane ring, a sulfonyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoate typically involves multiple steps. One common method includes the formation of the thiazepane ring through a cyclization reaction, followed by sulfonylation and esterification. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the thiazepane ring or the sulfonyl group.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazepane derivatives with altered functional groups.
Scientific Research Applications
Methyl 4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazepane ring and sulfonyl group play crucial roles in these interactions, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(7-phenyl-1,4-thiazepan-4-yl)carbonyl]benzoate
- Methyl 4-[(7-phenyl-1,4-thiazepan-4-yl)amino]benzoate
Uniqueness
Methyl 4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoate is unique due to the presence of the sulfonyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different functional groups.
Properties
IUPAC Name |
methyl 4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S2/c1-24-19(21)16-7-9-17(10-8-16)26(22,23)20-12-11-18(25-14-13-20)15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSGVDDGEJZEJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
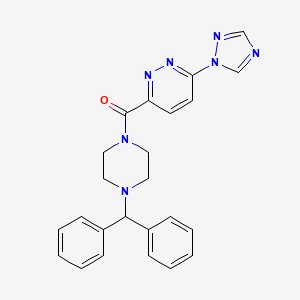
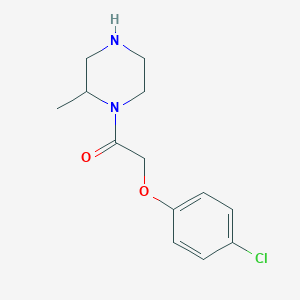
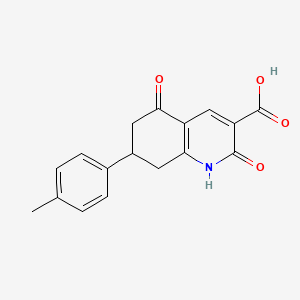

![methyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2498339.png)
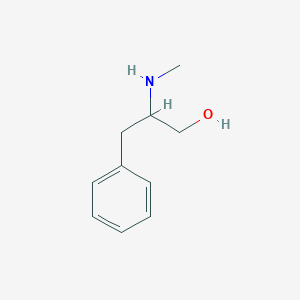
![3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol](/img/structure/B2498343.png)
![2-(2-ethylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2498344.png)
![ethyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2498349.png)
![N-(benzo[d]thiazol-2-yl)-4-(N-butyl-N-methylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2498350.png)

![7-(4-bromophenyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2498353.png)
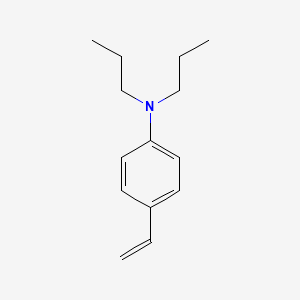
![N-((1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)-4-fluorobenzamide](/img/structure/B2498356.png)
